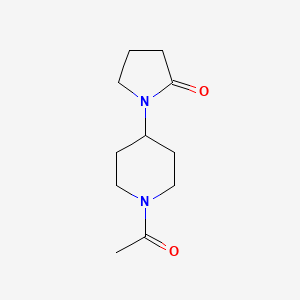
(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. For instance, a common method includes the use of a Grignard reagent derived from 2,3-difluorobenzene, which is then reacted with 2-methylpropan-1-ol under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the difluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of difluorophenyl groups with biological molecules.
Medicine:
Pharmaceutical Development: It serves as a building block in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- (1S,2S)-2-(2,3-Difluorophenyl)cyclopropanamine
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
Comparison:
- Structural Differences: While (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol has a methylpropanol backbone, similar compounds like (1S,2S)-2-(2,3-Difluorophenyl)cyclopropanamine have a cyclopropane ring.
- Chemical Properties: The presence of different functional groups and structural motifs can lead to variations in chemical reactivity and biological activity.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.
属性
IUPAC Name |
(2S)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLMJUMLQZASZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)





![4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2751054.png)

![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)
